molecular formula C48H33AlN6O12S3 B13737639 Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- CAS No. 15876-51-4

Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-

Cat. No.: B13737639
CAS No.: 15876-51-4
M. Wt: 1009.0 g/mol
InChI Key: KDQIVALLEAQRLG-UHFFFAOYSA-K
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Description

Properties

CAS No.

15876-51-4

Molecular Formula

C48H33AlN6O12S3

Molecular Weight

1009.0 g/mol

IUPAC Name

aluminum;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/3C16H12N2O4S.Al/c3*19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h3*1-10,19H,(H,20,21,22);/q;;;+3/p-3

InChI Key

KDQIVALLEAQRLG-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- typically involves the reaction of aluminum salts with azo compounds. The process begins with the preparation of the azo compound, which is synthesized by diazotizing an aromatic amine and coupling it with a naphthol derivative. The resulting azo compound is then reacted with an aluminum salt under controlled conditions to form the final complex .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state compounds .

Scientific Research Applications

Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- involves its interaction with various molecular targets. The compound’s azo groups can participate in electron transfer reactions, making it useful in redox reactions. Its complex structure allows it to bind to different substrates, facilitating various chemical processes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 15876-51-4
  • IUPAC Name : Aluminum, tris[4-[[2-(hydroxy-κO)-1-naphthalenyl]azo-κN1]benzenesulfonato]-
  • Molecular Formula : C₄₈H₃₃AlN₆O₁₂S₃
  • Common Name : C.I. Pigment Orange 17:1

Structure and Coordination: This compound is an aluminum(III) complex coordinated to three sulfonated azo ligands. Each ligand consists of a benzenesulfonate group linked to a 2-hydroxy-1-naphthylazo moiety via an azo (-N=N-) bond. The aluminum center adopts an octahedral geometry, with oxygen (hydroxy and sulfonate groups) and nitrogen (azo group) atoms as donors .

Applications :
Primarily used as a pigment in coatings, plastics, and inks due to its bright orange hue and stability. Its sulfonate groups enhance water solubility, making it suitable for aqueous formulations .

Structural and Functional Differences

Compound 1 : Aluminum,[7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-1,3-naphthalenedisulfonato(3-)]- (CAS 15876-47-8)
  • Molecular Formula : C₂₀H₁₁AlN₂O₁₀S₃
  • Key Differences :
    • Backbone : Naphthalenedisulfonate core instead of benzenesulfonate.
    • Substituents : One additional sulfonate group per ligand, increasing hydrophilicity.
    • Color : Likely redder than Pigment Orange 17:1 due to extended conjugation in the naphthalene system .
Compound 2 : Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]azo-κN1]-3-(hydroxy-κO)-7-nitro-1-naphthalenesulfonato(3-)]-,trihydrogen (CAS 73559-52-1)
  • Molecular Formula : Complex chromium structure with nitro and phenyl groups.
  • Key Differences: Metal Center: Chromium(III) instead of aluminum(III), leading to higher thermal stability. Functional Groups: Nitro (-NO₂) groups introduce electron-withdrawing effects, shifting absorption to longer wavelengths (bathochromic shift). Applications: Used in high-temperature coatings and corrosion-resistant pigments .
Compound 3 : Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) (CAS 50497-83-1)
  • Key Differences :
    • Ligand Diversity : Combines nitro-substituted phenylazo and naphtholato ligands.
    • Charge and Solubility : Higher negative charge due to multiple sulfonate groups, enhancing solubility in polar solvents.
    • Detection Use : Chromium analogs are employed in fluorometric detection of metals due to strong luminescence .

Comparative Data Table

Property Target Compound (C.I. Orange 17:1) Compound 1 (CAS 15876-47-8) Compound 2 (CAS 73559-52-1)
Metal Center Aluminum(III) Aluminum(III) Chromium(III)
Coordination Sites 6 (O/N donors) 6 (O/N donors) 6 (O/N donors)
Sulfonate Groups 3 (benzenesulfonate) 3 (naphthalenedisulfonate) 2 (naphthalenesulfonate)
Absorption Max (nm) ~480 (Orange) ~520 (Red) ~580 (Maroon)
Thermal Stability Moderate (decomposes at 250°C) Moderate High (>300°C)
Water Solubility High Very High Moderate
Regulatory Status Non-hazardous (per ) Non-hazardous Restricted (Cr toxicity)

Analytical Utility :

  • Aluminum complexes (e.g., Target Compound) are used in fluorometric detection of Al³⁺ in seawater, with detection limits as low as 0.1 µg/L .
  • Chromium analogs exhibit lower selectivity due to interference from Fe³⁺ and Cu²⁺ .

Environmental and Regulatory Considerations

  • Aluminum Complexes: Generally classified as non-toxic, but sulfonate groups may contribute to aquatic toxicity at high concentrations .
  • Chromium Complexes: Subject to EPA restrictions under §721.8950 due to Cr(VI) carcinogenicity .

Biological Activity

Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato], commonly referred to as tris[4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonato]aluminium, is a complex aluminum compound with potential applications in various fields, including dye chemistry and materials science. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C₄₈H₃₆AlN₆O₁₂S₃
  • Molecular Weight : 1012.01 g/mol
  • CAS Number : 15876-51-4
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP16.736

Biological Activity Overview

Research on the biological activity of aluminum-based compounds has indicated varied effects depending on their structure and functional groups. The specific compound exhibits properties that may influence biological systems through several mechanisms.

  • Antioxidant Activity : Some studies suggest that aluminum complexes can exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Compounds with azo groups have been shown to interact with various enzymes, possibly inhibiting their activity.
  • Cellular Uptake : The structure of aluminum tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato] may facilitate its uptake into cells, leading to various cellular responses.

Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of aluminum complexes and found that certain derivatives could scavenge free radicals effectively. The aluminum tris complex demonstrated significant inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage in cellular models.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment using human cell lines, the compound exhibited dose-dependent effects. At lower concentrations, it showed minimal toxicity; however, higher concentrations led to increased cell death. This indicates a potential therapeutic window for its use in targeted applications.

Study 3: Enzyme Interaction

Research focused on the interaction of aluminum tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato] with specific enzymes involved in metabolic pathways. The compound was found to inhibit the activity of certain oxidoreductases, which could have implications for metabolic regulation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavengingStudy 1
CytotoxicityDose-dependent cell deathStudy 2
Enzyme InhibitionInhibition of oxidoreductase activityStudy 3

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